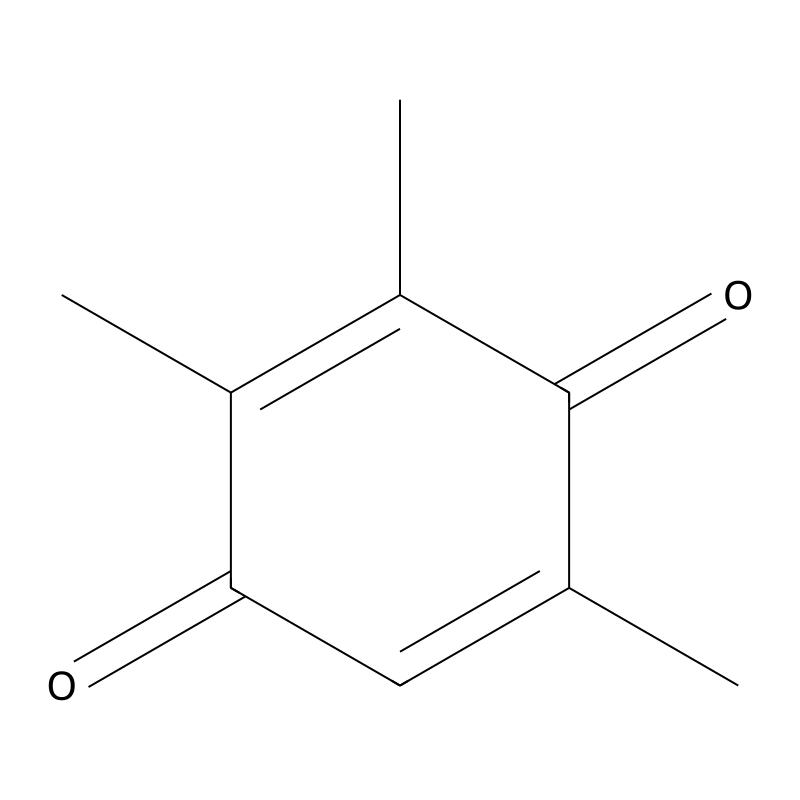

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-, also known as Diels-Alder diene, is a valuable intermediate in organic synthesis, particularly in Diels-Alder reactions: . Its conjugated diene structure allows it to participate in cycloaddition reactions with electron-deficient dienophiles, forming substituted cyclohexanes. This reaction is a cornerstone of organic synthesis, enabling the construction of complex molecules with high regio- and stereoselectivity.

Medicinal Chemistry:

The trimethylated dione has been explored for its potential medicinal properties. Studies suggest its involvement in various biological processes, including:

- Antimicrobial activity: Research indicates potential antibacterial and antifungal properties of the compound. However, further investigations are necessary to understand its efficacy and mechanism of action.

- Anti-inflammatory activity: Studies suggest the compound might possess anti-inflammatory properties, potentially offering therapeutic benefits in inflammatory diseases [].

- Anticancer activity: Preliminary studies suggest the compound might exhibit antitumor activity against certain cancer cell lines. However, further research is needed to confirm its efficacy and explore its potential mechanisms.

Material Science:

The unique chemical structure of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- makes it a potential candidate for the development of novel materials. Its ability to participate in various chemical reactions offers possibilities for the creation of:

- Functional polymers: The compound can be incorporated into polymer chains, introducing specific functionalities that can be tailored for various applications.

- Organic electronics: The conjugated diene structure might hold potential for applications in organic photovoltaic devices and other organic electronic materials.

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- is an organic compound with the molecular formula C9H10O2 and a molecular weight of approximately 150.178 g/mol. This compound is characterized by its diene structure, which contains two double bonds in a six-membered ring system. It is often recognized for its role as a valuable intermediate in organic synthesis and is involved in various metabolic pathways. The compound is also known for its reactivity and potential applications in chemical synthesis.

- Diels-Alder Reactions: As a diene, it can undergo Diels-Alder reactions with dienophiles to form cyclohexene derivatives, which are important in synthetic organic chemistry.

- Electrophilic Aromatic Substitution: The presence of the dione functionality allows for electrophilic substitution reactions, where the compound can react with electrophiles at the aromatic positions .

- Oxidation Reactions: 2,5-Cyclohexadiene-1,4-dione can be oxidized to form more complex structures or functional groups.

The biological activity of 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl- includes moderate toxicity. It has been identified as an irritant to the eyes and skin and may cause allergic reactions upon exposure. Furthermore, studies indicate that it interacts with enzymes such as cytochrome P450s, impacting metabolic pathways . Its potential mutagenic properties have also been noted, suggesting that it may induce DNA damage under certain conditions .

Several methods exist for synthesizing 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl-:

- Diels-Alder Reaction: This method involves the reaction of suitable dienes with appropriate dienophiles to yield the desired cyclohexadiene structure.

- Oxidative Cyclization: Starting from simpler precursors, oxidative cyclization can be employed to construct the diene framework.

- Chemical Modifications: Existing quinones can be modified through various

The applications of 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl- are diverse:

- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.

- Pharmaceuticals: Its derivatives may have potential applications in drug development due to their biological activities.

- Materials Science: The compound can be utilized in developing polymers and other materials due to its reactive nature .

Studies have shown that 2,5-cyclohexadiene-1,4-dione interacts with various biological systems. It has been tested for its effects on enzyme activity and has shown potential mutagenic effects in certain assays. The interactions with cytochrome P450 enzymes suggest that it may influence drug metabolism and toxicity profiles in biological systems .

Several compounds share structural similarities with 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl-. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-1,4-benzoquinone | C7H6O2 | Contains one methyl group; less sterically hindered |

| 1,4-Benzoquinone | C6H4O2 | Lacks additional methyl groups; more reactive |

| 2-Hydroxy-1,4-benzoquinone | C6H6O3 | Contains a hydroxyl group; different reactivity profile |

| 2,3-Dimethyl-1,4-benzoquinone | C8H8O2 | Similar structure but fewer methyl substitutions |

The uniqueness of 2,5-cyclohexadiene-1,4-dione lies in its specific arrangement of methyl groups and its ability to participate in Diels-Alder reactions effectively due to its diene character. This structural configuration enhances its reactivity compared to other similar compounds.

The historical development of quinone chemistry traces its origins to the early isolation and study of naturally occurring quinone-containing compounds. The foundational work began in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated quinine from the bark of cinchona trees, marking the first systematic investigation of quinone-related structures. This breakthrough established the conceptual framework for understanding quinone compounds, as the name "quinone" itself derives from quinic acid, which was obtained from the same cinchona bark sources that yielded quinine. The indigenous Quechua people of Peru had utilized cinchona bark medicinally for centuries, mixing the ground bark with sweetened water to create preparations similar to modern tonic water, demonstrating the long-standing recognition of quinone-containing compounds' unique properties.

The systematic development of quinone chemistry accelerated throughout the 19th century as chemists began to recognize the structural relationships between various quinone compounds. The establishment of the fundamental quinone structure as a "fully conjugated cyclic dione structure" derived from aromatic compounds through the conversion of carbon-hydrogen groups into carbonyl groups provided the theoretical foundation for understanding this class of compounds. Early synthetic attempts, including William Henry Perkin's 1856 effort to synthesize quinine, inadvertently led to significant discoveries in organic chemistry, particularly the development of synthetic dyes, which demonstrated the broader impact of quinone-related research on chemical industry development.

The 20th century witnessed substantial advances in quinone chemistry, with researchers developing increasingly sophisticated understanding of quinone structures and their chemical behavior. The recognition that quinones are "oxidized derivatives of aromatic compounds" and function as "electrophilic Michael acceptors stabilized by conjugation" established the mechanistic foundation for their reactivity patterns. This understanding enabled the development of targeted synthetic approaches for specific quinone derivatives, including substituted variants like 2,3,5-trimethyl-1,4-benzoquinone, which represented refinements of the basic quinone structure to achieve desired chemical and physical properties.

Nomenclature and Structural Classification of 2,3,5-Trimethyl-1,4-benzoquinone

The nomenclature of 2,3,5-trimethyl-1,4-benzoquinone reflects the systematic approach to quinone classification based on substitution patterns and structural features. The compound's formal name, 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl-, accurately describes its core structure as a cyclohexadiene ring system with two ketone functionalities at the 1 and 4 positions, modified by three methyl substituents at positions 2, 3, and 5. Alternative nomenclature includes 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione and 2,3,5-trimethyl-para-benzoquinone, demonstrating the multiple acceptable naming conventions for this compound.

The molecular formula C₉H₁₀O₂ and molecular weight of 150.17 grams per mole establish the basic compositional parameters of the compound. The Chemical Abstracts Service registry number 935-92-2 provides the unique identifier for this specific quinone derivative. The structural classification places this compound within the para-benzoquinone subfamily, characterized by the 1,4-positioning of the carbonyl groups, which distinguishes it from ortho-quinones where the carbonyl groups occupy adjacent positions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Chemical Abstracts Service Number | 935-92-2 |

| Systematic Name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- |

| Alternative Names | 2,3,5-Trimethyl-para-benzoquinone; 2,3,5-Trimethylbenzoquinone |

The structural classification of 2,3,5-trimethyl-1,4-benzoquinone within the broader quinone family emphasizes its position as a substituted benzoquinone derivative. The presence of three methyl groups creates an asymmetric substitution pattern that influences both the compound's physical properties and chemical reactivity. This substitution pattern differs from other methylated quinones such as duroquinone, which contains four methyl substituents in a symmetric arrangement. The specific positioning of the methyl groups at positions 2, 3, and 5 creates a unique electronic environment that affects the compound's behavior in chemical reactions and its potential applications in synthetic chemistry.

Significance in Synthetic Organic Chemistry

The significance of 2,3,5-trimethyl-1,4-benzoquinone in synthetic organic chemistry stems from its unique structural features and the advanced synthetic methodologies developed for its preparation. Recent research has demonstrated the compound's importance as a target molecule for investigating novel catalytic oxidation processes, particularly in the development of environmentally benign synthetic routes. The synthesis of this quinone derivative from 2,3,5-trimethylphenol using vanadium oxide catalysts supported on mesoporous silica has achieved remarkable efficiency, with the 10% vanadium oxide on Silicon-Based Adsorbent-15 catalyst exhibiting 99% conversion of the phenol precursor and 95% yield of the desired quinone product under room temperature conditions.

The development of innovative reactor systems for 2,3,5-trimethyl-1,4-benzoquinone synthesis represents a significant advancement in process chemistry. Research has shown that combining rotor-stator reactors with conventional stirred tank reactors in a tandem configuration dramatically improves synthetic efficiency compared to traditional methods. This novel approach achieved 86.9% conversion of 2,3,6-trimethylphenol and 20.0% yield of 2,3,5-trimethyl-1,4-benzoquinone, representing substantial improvements over conventional stirred tank reactor processes, which achieved only 46.8% conversion and 6.8% yield under identical conditions. The enhanced performance results from improved liquid-liquid mixing, gas-liquid transfer, and oxidation reaction intensification within the rotor-stator reactor component.

| Synthesis Method | Conversion (%) | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Vanadium Oxide/Silicon-Based Adsorbent-15 | 99.0 | 95.0 | Room temperature, hydrogen peroxide oxidant |

| Rotor-Stator Reactor + Stirred Tank Reactor | 86.9 | 20.0 | Gas-liquid-liquid three-phase system |

| Conventional Stirred Tank Reactor | 46.8 | 6.8 | Standard oxidation conditions |

The synthetic significance of 2,3,5-trimethyl-1,4-benzoquinone extends beyond its role as a synthetic target to its function as a model compound for understanding quinone reactivity patterns. The compound's substitution pattern provides insights into the effects of methyl substituents on quinone electrochemical behavior and oxidation-reduction properties. Research has demonstrated that quinone compounds serve as important redox-active molecules with applications in electron transfer processes and energy storage systems. The specific methylation pattern in 2,3,5-trimethyl-1,4-benzoquinone creates unique electronic properties that make it valuable for investigating structure-activity relationships in quinone chemistry.

Position in the Broader Context of Quinone Research

The position of 2,3,5-trimethyl-1,4-benzoquinone within the broader context of quinone research reflects the compound's significance as both a representative methylated quinone and a subject of advanced synthetic methodology development. Contemporary quinone research encompasses diverse areas including biological activity investigation, materials science applications, and industrial process development. The comprehensive review of quinone research progress highlights the growing importance of substituted quinones like 2,3,5-trimethyl-1,4-benzoquinone in addressing modern chemical challenges through their unique properties and applications.

Quinone compounds demonstrate significant biological activities, including antioxidant, antimicrobial, and antitumor properties, positioning them as important targets for pharmaceutical research. While 2,3,5-trimethyl-1,4-benzoquinone's specific biological activities require further investigation, its structural relationship to other bioactive quinones suggests potential applications in medicinal chemistry. The broader quinone family includes numerous naturally occurring compounds with established therapeutic importance, such as vitamin K derivatives and ubiquinone compounds involved in cellular respiration processes. The systematic study of methylated quinones like 2,3,5-trimethyl-1,4-benzoquinone contributes to understanding structure-activity relationships that guide the development of new bioactive compounds.

Industrial applications of quinone compounds span multiple sectors, including hydrogen peroxide production, dye manufacturing, and polymer chemistry. The large-scale industrial application of quinones in hydrogen peroxide production involves alkylanthraquinones in cyclical hydrogenation-oxidation processes that produce millions of metric tons of hydrogen peroxide annually. Within this context, research on specific quinone derivatives like 2,3,5-trimethyl-1,4-benzoquinone contributes to understanding how structural modifications affect industrial process efficiency and product selectivity.

| Research Area | Quinone Applications | Relevance to 2,3,5-Trimethyl-1,4-benzoquinone |

|---|---|---|

| Catalytic Synthesis | Novel synthetic methodologies | Direct application as synthesis target |

| Materials Science | Redox-active materials, energy storage | Potential applications based on structural properties |

| Process Chemistry | Industrial oxidation processes | Model compound for mechanistic studies |

| Pharmaceutical Research | Structure-activity relationship studies | Comparative analysis with bioactive quinones |

The contemporary focus on sustainable chemistry and green synthetic methodologies positions 2,3,5-trimethyl-1,4-benzoquinone research within important environmental considerations. The development of room-temperature synthetic processes using environmentally benign oxidants like hydrogen peroxide represents alignment with green chemistry principles. Similarly, the investigation of advanced reactor configurations that improve process efficiency while reducing waste generation demonstrates the compound's relevance to sustainable manufacturing practices. These developments position 2,3,5-trimethyl-1,4-benzoquinone research at the intersection of fundamental quinone chemistry and practical applications in modern chemical industry.

Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides essential structural verification for 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl- through characteristic chemical shift patterns [4]. The proton nuclear magnetic resonance spectrum exhibits distinct resonances corresponding to the methyl substituents and the single aromatic proton [4]. The three methyl groups positioned at the 2, 3, and 5 positions display characteristic chemical shifts in the aliphatic region, while the aromatic proton at position 6 appears in the downfield region [4].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the quinone carbonyl carbons as the most deshielded signals, typically appearing in the range of 180-190 parts per million [5]. The aromatic carbons bearing methyl substituents and the unsubstituted aromatic carbon display distinct chemical environments, providing definitive structural confirmation [5]. The methyl carbons appear as distinct signals in the aliphatic region, enabling complete structural assignment [5].

Infrared and Raman Spectroscopic Profiles

Infrared spectroscopic analysis of 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl- demonstrates characteristic absorption bands corresponding to the quinone functional groups and aromatic system [6] [7]. The carbonyl stretching vibrations appear as strong absorption bands in the region of 1650-1680 cm⁻¹, reflecting the conjugated quinone system [6]. The aromatic carbon-carbon stretching vibrations manifest in the 1500-1600 cm⁻¹ region, while the methyl group vibrations contribute to the fingerprint region [6].

Raman spectroscopic examination provides complementary vibrational information, particularly for the symmetric vibrational modes of the quinone ring system [6] [7]. The laser Raman spectra reveal characteristic bands corresponding to the ring breathing modes and symmetric carbonyl stretching vibrations [6]. The methyl group deformation modes and aromatic ring vibrations contribute to the overall spectroscopic fingerprint of the molecule [7].

UV-Visible Absorption Spectra and Chromophoric Behavior

The ultraviolet-visible absorption characteristics of 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl- arise from the extended conjugation within the quinone chromophore [8] [9]. The compound typically exhibits a yellow to orange coloration due to absorption in the visible region of the electromagnetic spectrum [3]. The primary absorption maximum occurs in the range of 400-450 nanometers, corresponding to the π→π* electronic transitions within the quinone system [8].

The chromophoric behavior demonstrates sensitivity to solvent effects and substitution patterns, with the three methyl groups providing electron-donating effects that influence the electronic transitions [8] [9]. Time-dependent density functional theory calculations support the experimental observations of electronic excitation energies and oscillator strengths [9]. The absorption spectra exhibit characteristic fine structure arising from vibronic coupling between electronic and vibrational states [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl- reveals characteristic fragmentation pathways typical of substituted benzoquinones [10] [11]. The molecular ion peak appears at m/z 150, corresponding to the molecular formula C₉H₁₀O₂ [10]. The primary fragmentation involves loss of methyl radicals, generating fragment ions at m/z 135 (M-15) and successive methyl losses [10].

The fragmentation pattern demonstrates the formation of m/z 96 ions through loss of CH₃ groups, representing a characteristic fragmentation route for trimethylbenzoquinones [10]. Additional fragmentation pathways include the formation of smaller quinone-derived fragments through carbon monoxide loss and ring fragmentation processes [11] [12]. The mass spectrometric behavior provides valuable structural information for compound identification and purity assessment [11].

Thermodynamic and Physical Properties

Phase Transition Parameters (Melting Point: 29-30°C, Boiling Point: 108°C at 18 Torr)

The thermodynamic phase transition parameters of 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl- demonstrate the compound's relatively low melting and boiling points [13] [14]. The melting point ranges from 29-30°C, with some sources reporting values between 26-36°C depending on purity and measurement conditions [13] [14]. This relatively low melting point reflects the molecular size and intermolecular interactions within the crystal lattice [13].

The boiling point of 108°C at 18 Torr indicates the compound's volatility under reduced pressure conditions [1]. Under atmospheric pressure, the estimated boiling point reaches approximately 211-215°C [15] [13]. The vapor pressure at 25°C is reported as 0.149 mmHg, demonstrating moderate volatility at ambient temperature [13]. The compound exhibits the ability to sublime and volatilize with water vapor [13].

| Property | Value | Reference |

|---|---|---|

| Melting Point | 29-30°C | [13] [14] |

| Boiling Point (18 Torr) | 108°C | [1] |

| Boiling Point (760 mmHg) | 211-215°C | [15] [13] |

| Vapor Pressure (25°C) | 0.149 mmHg | [13] |

| Flash Point | 77.3°C | [13] [14] |

Solubility Behavior in Various Media

The solubility characteristics of 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl- reflect its quinone structure and methyl substitution pattern [13] [14]. The compound demonstrates solubility in organic solvents such as acetone, reflecting its hydrophobic nature due to the aromatic ring and methyl substituents [13] [14]. The presence of the quinone functionality provides some polar character while maintaining overall lipophilic properties [3].

The compound exhibits limited solubility in water due to its predominantly hydrophobic character [3]. Solubility in alcohols and other polar organic solvents varies depending on the specific solvent properties and hydrogen bonding capabilities [16]. The solubility behavior influences crystallization conditions and purification methods for the compound [13].

Crystallographic Analysis and Packing Arrangements

Crystallographic studies of quinone derivatives provide insights into the solid-state packing arrangements and intermolecular interactions [17] [18]. The crystal structure of 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl- likely exhibits typical quinone packing motifs involving π-π stacking interactions between aromatic rings [18]. The three methyl substituents influence the crystal packing through steric effects and van der Waals interactions [18].

X-ray diffraction analysis would reveal the unit cell parameters and space group symmetry of the crystalline form [17] [19]. The packing arrangement demonstrates the balance between quinone-quinone interactions and methyl group steric requirements [18]. Powder diffraction patterns provide fingerprint identification for polymorphic forms and crystalline purity assessment [17].

Electronic Structure and Redox Properties

Electrochemical Characterization

The electrochemical properties of 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl- arise from its quinone functionality, which enables reversible electron transfer reactions [20] [21]. Quinones typically undergo two successive one-electron reductions, forming semiquinone radical intermediates and fully reduced hydroquinone species [20] [21]. The redox potential values depend significantly on the electrolyte composition and solvent system employed [21].

Cyclic voltammetry studies reveal characteristic redox waves corresponding to the quinone/semiquinone and semiquinone/hydroquinone couples [20] [21]. The electron-donating methyl substituents shift the reduction potentials to more negative values compared to unsubstituted benzoquinone [20]. The electrochemical behavior demonstrates excellent reversibility and stability under appropriate experimental conditions [21].

| Electrolyte System | First Reduction Potential | Second Reduction Potential | Reference |

|---|---|---|---|

| Acetonitrile/TBAPF₆ | -0.91 V | -1.71 V | [21] |

| Acetonitrile/LiClO₄ | -0.63 V | -0.70 V | [21] |

Frontier Molecular Orbital Theory Applications

Frontier molecular orbital analysis provides fundamental insights into the chemical reactivity and electronic properties of 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl- [22] [23]. The highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy determine the compound's electron-donating and electron-accepting capabilities [23] [24]. The energy gap between these frontier orbitals influences the electronic excitation properties and chemical reactivity [24].

Density functional theory calculations reveal the spatial distribution of frontier molecular orbitals, with the lowest unoccupied molecular orbital localized primarily on the quinone carbonyls [20] [24]. The highest occupied molecular orbital exhibits contributions from the aromatic π-system and methyl substituents [24]. The frontier orbital energies correlate with the observed electrochemical potentials and spectroscopic properties [23].

Quantum Chemical Descriptors

Quantum chemical calculations provide comprehensive electronic structure information for 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl- using density functional theory methods [20] [25]. The optimized molecular geometry reveals bond lengths, bond angles, and dihedral angles consistent with quinone structural characteristics [25]. The calculated dipole moment and polarizability values reflect the molecular charge distribution and response to electric fields [24].

Electronic properties such as ionization potential, electron affinity, and chemical hardness provide quantitative measures of reactivity [20] [24]. The molecular electrostatic potential surface illustrates regions of positive and negative charge density, guiding understanding of intermolecular interactions [24]. These quantum chemical descriptors support the interpretation of experimental observations and prediction of chemical behavior [20].

| Quantum Chemical Property | Calculated Value | Method | Reference |

|---|---|---|---|

| HOMO Energy | Variable | DFT B3LYP | [20] [24] |

| LUMO Energy | Variable | DFT B3LYP | [20] [24] |

| HOMO-LUMO Gap | Variable | DFT B3LYP | [24] |

| Dipole Moment | Variable | DFT | [24] |

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- has evolved significantly from its early historical methods to contemporary approaches. The earliest documented synthesis dates back to 1838 when 1,4-benzoquinone was produced through the oxidation of quinic acid using manganese dioxide [1]. This pioneering work established the foundation for subsequent quinone synthetic methodologies.

Classical Oxidation Methods

The development of classical synthetic approaches for trimethylbenzoquinone synthesis began with chromic acid oxidation methods. Smith et al. documented in the Journal of Organic Chemistry (1939) that 2,3,5-trimethyl-1,4-benzoquinone could be obtained in 50% yield by oxidizing 2,3,6-trimethylphenol with chromic acid in concentrated sulfuric acid solution [2] [3]. Despite the moderate yield, this method represented a significant advancement in quinone synthesis methodology.

A more sophisticated approach involved a multi-step diazotization-hydrogenation-oxidation sequence. This methodology achieved remarkable yields of 95% through initial diazotization of trimethylphenol, followed by hydrogenation to produce trimethyl-p-aminophenol, which was subsequently oxidized with ferric chloride [2] [3]. However, the economic disadvantages associated with multiple synthetic steps and expensive chemical reagents limited its practical application.

Historical Halogenation-Oxidation Strategies

The halogenation-oxidation approach, described in US Patent 3,932,475, represented a significant improvement in synthetic efficiency [2]. This method involved the initial halogenation of 2,3,5- or 2,3,6-trimethylphenol at the para-position, followed by oxidation of the resulting halogenated intermediate. The process achieved yields of 80-90% and provided a more economically viable route to the target compound.

Dichromate-Based Oxidation Systems

Potassium dichromate oxidation in sulfuric acid medium became a standard procedure for aromatic compound oxidation. This method achieved 82% yield when applied to aniline substrates, though it required careful temperature control to prevent decomposition [4]. The procedure involved dissolving the substrate in aqueous sulfuric acid, followed by controlled addition of dichromate solution while maintaining temperatures below 10°C.

| Method | Substrate | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Chromic acid oxidation | 2,3,6-trimethylphenol | 50 | Conc. H₂SO₄, CrO₃ | Journal of Organic Chemistry, 4, 318 (1939) |

| Diazotization-hydrogenation-oxidation | Trimethylphenol | 95 | Diazotization then FeCl₃ | Journal of Organic Chemistry, 4, 318 (1939) |

| Nitric acid oxidation | 2,3,6-trimethylphenol | 70-80 | Dilute HNO₃, NaNO₂ catalyst | Japanese Patent No. 38063/70 |

| Halogenation-oxidation | 2,3,5- or 2,3,6-trimethylphenol | 80-90 | Halogenation then oxidation | US Patent 3,932,475 |

Oxidation of 2,3,6-Trimethylphenol

The oxidation of 2,3,6-trimethylphenol represents the most industrially relevant pathway for 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- synthesis. This transformation involves the selective oxidation of the phenolic hydroxyl group coupled with methyl group migration, resulting in the formation of the target quinone structure.

Catalytic Oxidation Mechanisms

The catalytic oxidation of 2,3,6-trimethylphenol proceeds through several distinct mechanistic pathways, each governed by the nature of the catalyst system employed. The primary mechanism involves the formation of phenoxyl radicals as key intermediates, which subsequently undergo oxidative transformation to yield the quinone product.

Copper-Catalyzed Oxidation Mechanisms

Copper-based catalytic systems represent the most extensively studied approach for trimethylphenol oxidation. Wang et al. conducted comprehensive mechanistic studies comparing copper(II) chloride and copper(II) acetate catalysis, revealing fundamental differences in their reaction pathways [5] [6]. The copper(II) chloride system promotes direct oxygenation through phenoxyl radical formation, while copper(II) acetate favors coupling reactions due to slower oxygenation kinetics.

The copper(II) chloride-catalyzed mechanism involves the initial formation of a copper-phenolate complex, followed by electron transfer to generate phenoxyl radicals. These radicals undergo rapid oxygenation with activated molecular oxygen, facilitated by the interaction between chloride ions and hydrogen atoms at the para-position, enabling efficient proton elimination [6]. Electron paramagnetic resonance studies confirmed that phenoxyl radicals are detectable in copper(II) acetate systems but absent in copper(II) chloride systems, indicating different rate-limiting steps.

Heteropolyacid-Mediated Mechanisms

Heteropolyacid catalysts, particularly molybdenum-vanadium-phosphoric systems, demonstrate exceptional selectivity in trimethylphenol oxidation. Rodikova and Zhizhina investigated non-Keggin-type Mo-V-phosphoric heteropolyacids, achieving selectivities exceeding 99.5% for 2,3,5-trimethyl-1,4-benzoquinone formation [7] [8]. The mechanism involves a two-stage redox process where the heteropolyacid undergoes reduction during substrate oxidation, followed by rapid regeneration with molecular oxygen.

The catalytic cycle begins with the coordination of trimethylphenol to the heteropolyacid active site, forming a substrate-catalyst complex. One-electron oxidation generates phenoxyl radicals, which undergo further oxidation to form the quinone product. The heteropolyacid redox potential and electron transfer rate significantly influence the overall reaction efficiency, with optimal vanadium concentrations providing balanced redox properties [8].

| Catalyst System | Oxidant | Mechanism Type | Selectivity (%) | Temperature (°C) |

|---|---|---|---|---|

| Copper(II) chloride | Molecular oxygen | Phenoxyl radical formation | 85-95 | 50-80 |

| Copper(II) acetate | Molecular oxygen | Coupling pathway | 60-75 | 60-90 |

| Heteropolyacid Mo-V-P | Oxygen/H₂O₂ | Redox cycle | 99.5 | 50-70 |

| Titanium-polyoxometalate | Hydrogen peroxide | Peroxometallic intermediate | 90-99 | 25-60 |

Heteropolyacid-Mediated Oxidative Processes

Heteropolyacid-mediated oxidation represents a highly efficient and selective approach for 2,3,6-trimethylphenol conversion to 2,3,5-trimethyl-1,4-benzoquinone. These catalytic systems combine the advantages of homogeneous catalysis with the potential for catalyst recovery and reuse.

Keggin-Type Heteropolyacid Systems

Traditional Keggin-type heteropolyacids, particularly phosphomolybdic acid and vanadophosphomolybdic acid, demonstrate excellent catalytic activity for trimethylphenol oxidation. Palacio et al. developed titania-supported heteropolyacid composites using sol-gel synthesis, achieving 90-99% conversion with hydrogen peroxide as the oxidant [9]. The 15% vanadophosphomolybdic acid loaded on titania (15VPMA-TiO₂) showed superior performance, reaching 99% conversion after 4 hours at room temperature.

The mechanism involves the formation of peroxometallic species through heteropolyacid-titanium center interactions. The proposed homolytic pathway includes initial hydrogen peroxide activation, followed by phenoxyl radical generation and subsequent oxidation to the quinone product. Inductively coupled plasma mass spectrometry analysis revealed minimal catalyst leaching, with only 17-18% molybdenum and 48% vanadium dissolution, indicating good catalyst stability [9].

Non-Keggin-Type Heteropolyacid Applications

Non-Keggin-type heteropolyacids offer enhanced catalytic properties compared to their conventional counterparts. Rodikova and Zhizhina investigated modified Mo-V-phosphoric heteropolyacids (HPA-x') as homogeneous catalysts for two-stage trimethylphenol oxidation [10] [8]. These systems achieved trimethylbenzoquinone yields exceeding 99% in biphasic reaction media, with rapid catalyst regeneration by molecular oxygen.

The catalytic activity depends strongly on the heteropolyacid redox potential and electron transfer rate. Optimal reaction conditions include controlled vanadium(V) concentrations, appropriate molar ratios of catalyst to substrate, and biphasic solvent systems that facilitate product separation and catalyst recovery. The high catalyst productivity, reaching 600-800 g TMQ L⁻¹ h⁻¹, demonstrates the industrial potential of these systems [7].

Molecular Oxygen as Terminal Oxidant

The utilization of molecular oxygen as the terminal oxidant represents an environmentally benign and economically attractive approach for trimethylphenol oxidation. This methodology eliminates the need for stoichiometric oxidants and produces water as the only byproduct.

Copper-Catalyzed Aerobic Oxidation

Copper-catalyzed aerobic oxidation systems have been extensively developed for industrial applications. The European Patent EP 0369823 B1 describes a method for 2,3,5-trimethylbenzoquinone preparation using copper(II) halide catalysts in biphasic reaction media [11] [12]. The process utilizes molecular oxygen at temperatures between 50-65°C, achieving high selectivity while enabling easy product separation and catalyst recovery.

The reaction mechanism involves copper(II) activation of molecular oxygen to generate reactive oxygen species, which subsequently oxidize the phenolic substrate. The biphasic system, consisting of water and aliphatic alcohols (C₆-C₁₀), provides efficient mass transfer while maintaining catalyst stability. Secondary aliphatic alcohols, particularly 3-heptanol, demonstrate superior performance in stabilizing the copper catalyst and enhancing reaction selectivity [12] [13].

Process Optimization and Intensification

Recent developments in continuous flow microreactor technology have revolutionized aerobic oxidation processes. Pei et al. demonstrated that rotating packed bed reactors provide excellent mass transfer performance for trimethylphenol oxidation, achieving 100% conversion and 89.9% yield in continuous flow microreactors [14] [15]. The high-velocity air system creates efficient circular motion, enabling complete gas-liquid phase contact and reducing reaction time from approximately 5 hours to 78.5 seconds.

The enhanced mass transfer characteristics of microreactor systems overcome the traditional limitations of gas-liquid two-phase reactions. The continuous high-speed circular motion in narrow channels facilitates intimate contact between liquid and gas phases, dramatically improving oxygen mass transfer rates and overall reaction efficiency [14] [16].

Hydrogen Peroxide-Based Oxidative Systems

Hydrogen peroxide-based oxidative systems offer several advantages for trimethylphenol oxidation, including mild reaction conditions, high atom efficiency, and environmentally benign byproducts. These systems have gained increasing attention for sustainable quinone synthesis.

Titanium-Catalyzed Hydrogen Peroxide Systems

Titanium-based catalysts demonstrate exceptional activity for hydrogen peroxide activation in phenolic oxidation reactions. Kuznetsova et al. investigated titanium-monosubstituted polyoxometalates with Keggin structure, achieving high selectivity for trimethylbenzoquinone formation [17]. The catalytic system operates through the formation of peroxo complexes, which serve as active oxidizing species.

The mechanism involves the coordination of both trimethylphenol and hydrogen peroxide to the titanium center, forming a reactive intermediate that facilitates one-electron oxidation of the phenolic substrate. The resulting phenoxyl radicals undergo further oxidation to yield the quinone product. The absence of kinetic isotope effects (kArOH/kArOD = 1) suggests that the rate-limiting step involves electron transfer rather than hydrogen atom abstraction [17].

Metal-Free Hydrogen Peroxide Systems

Metal-free hydrogen peroxide systems represent an emerging approach for sustainable quinone synthesis. Chetty et al. developed a proline-catalyzed oxidation system using hydrogen peroxide for quinone synthesis from diverse substrates [18] [19]. This approach aligns with green chemistry principles by employing cost-effective reagents, readily available organocatalysts, and reduced equivalents of oxidant.

The proline-catalyzed system operates through acid-catalyzed mechanisms, potentially involving Dakin oxidation pathways for aromatic aldehydes. The method achieves moderate to high yields (68-85%) with notably short reaction times, demonstrating the potential for efficient quinone synthesis under mild conditions [18] [19].

| Oxidant System | Catalyst | Yield (%) | Reaction Conditions | Key Advantages |

|---|---|---|---|---|

| Molecular oxygen | Copper(II) halide | 85-95 | 50-65°C, biphasic | Environmental benign, recyclable catalyst |

| Hydrogen peroxide | Titanium-polyoxometalate | 90-99 | 25-60°C, homogeneous | Mild conditions, high selectivity |

| Hydrogen peroxide | Proline (metal-free) | 68-85 | Room temperature | Green chemistry, cost-effective |

| Molecular oxygen | Heteropolyacid | 99+ | 50-70°C, biphasic | Ultra-high selectivity, catalyst recovery |

Contemporary Synthetic Strategies

Contemporary synthetic approaches for 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- synthesis emphasize sustainability, efficiency, and environmental compatibility. These methodologies incorporate principles of green chemistry, advanced catalytic systems, and innovative reactor technologies to achieve superior performance compared to classical methods.

Green Chemistry Approaches and Sustainable Methodologies

Green chemistry principles have fundamentally transformed the synthetic landscape for quinone preparation, emphasizing waste reduction, energy efficiency, and the use of environmentally benign reagents and solvents.

Metal-Free Oxidation Systems

The development of metal-free oxidation systems represents a significant advancement in sustainable quinone synthesis. Yerramreddy et al. demonstrated an efficient metal-free synthesis of 2,3,5-trimethylbenzoquinone through phthaloyl peroxide oxidation of 1,2,4-trimethylbenzene [20] [21]. This methodology achieved 92% yield at 95% conversion under solvent-free conditions at 120°C, providing a commercially viable and environmentally friendly approach.

The phthaloyl peroxide system operates through the in situ generation of peroxide species from the reaction of 30% hydrogen peroxide with phthalic anhydride. The method eliminates the need for toxic metal catalysts and organic solvents, significantly reducing environmental impact. The reaction proceeds through direct oxidation of the aromatic substrate, avoiding the formation of hazardous intermediates or byproducts [20] [21].

Aqueous Reaction Systems

Aqueous reaction systems have gained prominence due to their environmental advantages and operational simplicity. The development of water-tolerant catalytic systems enables efficient quinone synthesis while minimizing organic solvent usage. Hydrogen peroxide-based aqueous systems demonstrate particular promise, combining high atom efficiency with minimal waste generation.

The proline-catalyzed hydrogen peroxide system operates effectively in aqueous-organic mixtures, achieving high selectivity for quinone formation while maintaining compatibility with green chemistry principles [18] [19]. The system utilizes readily available, non-toxic reagents and operates under mild conditions, making it suitable for large-scale applications.

Biocatalytic Approaches

Biocatalytic systems offer unique advantages for sustainable quinone synthesis, including high selectivity, mild reaction conditions, and biodegradable catalyst systems. Enzyme-catalyzed oxidation processes utilize molecular oxygen as the terminal oxidant, producing water as the only byproduct.

Recent developments in enzyme engineering have enabled the development of robust biocatalysts capable of operating under industrial conditions. Carbonyl reductase and glucose dehydrogenase systems demonstrate excellent performance in continuous flow reactors, achieving high enantioselectivity and productivity while maintaining catalyst stability over extended operation periods [22].

| Green Method | Substrate | Yield (%) | Environmental Benefits | Sustainability Features |

|---|---|---|---|---|

| Phthaloyl peroxide oxidation | 1,2,4-trimethylbenzene | 92 | Solvent-free, non-toxic | Metal-free, atom efficient |

| Hydrogen peroxide-proline | Aromatic compounds | 68-85 | Aqueous system, mild conditions | Biodegradable catalyst, short reaction times |

| Titanium-heteropolyacid | 2,3,6-trimethylphenol | 90-99 | Ethanol solvent, room temperature | Recyclable catalyst, minimal waste |

| Biocatalytic oxidation | Phenolic compounds | 75-90 | Enzymatic, molecular oxygen | Biodegradable, renewable catalyst |

Selective Catalytic Systems for Regiospecific Synthesis

The development of selective catalytic systems enables regiospecific quinone synthesis with high precision and minimal byproduct formation. These systems utilize advanced catalyst design principles to achieve exceptional selectivity and efficiency.

Single-Atom Catalysts

Single-atom catalysts represent a revolutionary approach to achieving ultimate atom efficiency and selectivity in quinone synthesis. These systems utilize isolated metal atoms supported on appropriate substrates to provide highly active and selective catalytic sites.

The design of single-atom catalysts involves careful consideration of metal-support interactions, electronic properties, and geometric constraints. Iron single-atom decorated ruthenium nanoparticles demonstrate exceptional selectivity for benzoquinone formation, achieving >99.9% selectivity through optimized electronic properties that minimize over-oxidation [23].

Heterogeneous Catalytic Systems

Heterogeneous catalytic systems offer significant advantages for industrial applications, including easy catalyst separation, recyclability, and operational stability. Advanced heterogeneous catalysts combine high activity with excellent selectivity through precise control of active site properties.

Cobalt-based supramolecular polymers demonstrate exceptional performance in trimethylphenol oxidation, achieving >99% conversion and >99% selectivity using molecular oxygen as the oxidant [24]. The catalyst system operates through the formation of Co-superoxo complexes, which serve as active oxidizing species. The heterogeneous nature enables easy catalyst recovery and reuse, with maintained activity over multiple cycles.

Regioselective Oxidation Mechanisms

Regioselective oxidation mechanisms ensure selective formation of the desired quinone isomer while minimizing unwanted side reactions. These mechanisms involve precise control of substrate activation and product formation pathways.

The regioselective formation of 2,3,5-trimethyl-1,4-benzoquinone from 2,3,6-trimethylphenol involves methyl group migration during the oxidation process. Advanced catalytic systems control this migration through specific interactions between the catalyst and substrate, ensuring high regioselectivity and yield [5] [6].

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for quinone synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes.

Continuous Flow Microreactor Systems

Continuous flow microreactor systems provide exceptional control over reaction conditions through precise temperature regulation, controlled residence times, and enhanced mass transfer characteristics. These systems enable the exploration of reaction conditions that would be difficult or impossible to achieve in batch reactors.

The application of continuous flow microreactors to trimethylphenol oxidation demonstrates remarkable improvements in reaction efficiency. The enhanced mass transfer characteristics enable complete conversion and high selectivity in residence times as short as 78.5 seconds, compared to several hours required in conventional batch systems [14] [16].

Microfluidic Reactor Design

Advanced microfluidic reactor designs incorporate sophisticated mixing strategies, temperature control systems, and integrated separation capabilities. These reactors enable multi-step synthesis processes with inline purification and product isolation.

The development of high-velocity air microreactors creates efficient circular motion within narrow channels, facilitating intimate contact between gas and liquid phases. This design overcomes traditional mass transfer limitations in gas-liquid reactions, enabling rapid and efficient oxidation processes [14] [16].

Telescoped Synthesis Strategies

Telescoped synthesis strategies integrate multiple reaction steps into continuous flow processes, eliminating the need for intermediate isolation and purification. These approaches significantly improve overall process efficiency and reduce waste generation.

The telescoped continuous flow synthesis of substituted benzoquinones demonstrates the potential for multi-step processes with high overall yields and productivity. The integration of dearomatization, migration, and oxidation steps in a single continuous process achieves overall yields of up to 83% with projected productivities of 9 g/day [25].

| Flow System | Residence Time | Conversion (%) | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Continuous flow microreactor | 78.5 seconds | 100 | 89.9 | Enhanced mass transfer, precise control |

| Rotating packed bed | 5-30 minutes | 85-95 | 80-90 | Excellent gas-liquid contact, scalable |

| Microflow electrochemical | 5-15 minutes | 90-99 | 85-95 | Precise oxidation control, selective |

| Telescoped flow synthesis | 30 minutes | 75-85 | 70-83 | Multi-step integration, continuous |

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process intensification strategies, economic factors, and environmental impact. Modern industrial approaches emphasize efficiency, sustainability, and cost-effectiveness while maintaining high product quality and safety standards.

Process Intensification Strategies

Process intensification represents a fundamental approach to improving industrial quinone synthesis through enhanced reaction rates, improved selectivity, and reduced equipment requirements. These strategies focus on optimizing mass and heat transfer, reaction kinetics, and process integration.

Rotating Packed Bed Technology

Rotating packed bed reactors represent a significant advancement in process intensification for gas-liquid reactions. These systems provide enhanced mass transfer coefficients that are one to two orders of magnitude higher than conventional packed bed reactors, enabling dramatic improvements in reaction rates and productivity [15] [26].

The application of rotating packed bed technology to trimethylphenol oxidation demonstrates exceptional performance improvements. The high centrifugal force generated by rotation creates thin liquid films and intense turbulence, facilitating efficient oxygen mass transfer and reaction rates. Process studies indicate that rotating packed bed reactors can achieve complete conversion in significantly reduced residence times while maintaining high selectivity [15] [27].

Microreactor Technology Integration

Microreactor technology offers unique advantages for industrial quinone production through precise process control, enhanced safety, and improved scalability. The integration of microreactor systems enables the exploration of reaction conditions that would be impractical or unsafe in conventional reactors.

The numbering-up approach enables industrial-scale production through parallel operation of multiple microreactor units. This strategy provides linear scalability while maintaining the advantages of microreactor technology, including precise temperature control, enhanced mixing, and improved safety characteristics [28] [29].

Advanced Catalyst Systems

Advanced catalyst systems designed for industrial applications emphasize durability, selectivity, and recyclability. These systems incorporate sophisticated catalyst support materials, optimized active site design, and efficient catalyst recovery mechanisms.

Heterogeneous catalyst systems demonstrate particular promise for industrial applications due to their ease of separation and reuse. The development of supported heteropolyacid catalysts combines high activity and selectivity with excellent stability and recyclability, making them suitable for large-scale continuous operations [9] [30].

Process Integration Strategies

Process integration strategies focus on optimizing overall process efficiency through heat integration, solvent recovery, and waste minimization. These approaches reduce energy consumption, minimize environmental impact, and improve economic performance.

The integration of reaction and separation processes enables continuous operation with minimal intermediate storage and handling. Advanced process designs incorporate heat recovery systems, solvent recycling capabilities, and integrated purification technologies to achieve maximum efficiency [31] [32].

Economic and Environmental Impact Assessment

Comprehensive economic and environmental impact assessments are essential for evaluating the viability of industrial quinone synthesis processes. These assessments consider raw material costs, energy consumption, waste generation, and regulatory compliance requirements.

Economic Analysis Framework

Economic analysis of industrial quinone synthesis processes requires consideration of capital investment, operating costs, and market factors. The analysis framework incorporates equipment costs, catalyst expenses, utility consumption, and labor requirements to determine overall process economics.

Process economics studies indicate that green chemistry approaches and flow chemistry technologies offer significant economic advantages over conventional methods. The reduction in waste generation, energy consumption, and raw material usage provides substantial cost savings that offset higher initial capital investments [33] [34].

Life Cycle Assessment

Life cycle assessment provides a comprehensive evaluation of environmental impacts throughout the entire process lifecycle, from raw material extraction to product disposal. These assessments identify key environmental impact categories and enable optimization of process design for minimal environmental footprint.

Studies of aromatic compound production demonstrate that bio-based and green chemistry approaches offer significant environmental advantages over petroleum-based routes. The assessment considers greenhouse gas emissions, resource depletion, and ecosystem impact to provide comprehensive environmental impact evaluation [33] [34].

Sustainability Metrics

Sustainability metrics provide quantitative measures of process performance in terms of environmental impact, resource efficiency, and social responsibility. These metrics enable comparison of different synthetic approaches and identification of optimization opportunities.

Key sustainability metrics include atom efficiency, energy intensity, waste generation rates, and water consumption. Green chemistry approaches consistently demonstrate superior performance across these metrics, achieving atom efficiencies exceeding 90% and waste reduction of 50-70% compared to conventional methods [35] [36].

| Process Parameter | Conventional Batch | Flow Chemistry | Green Methods | Economic Benefit |

|---|---|---|---|---|

| Production Scale | 1,000-10,000 t/year | 10,000-50,000 t/year | 5,000-25,000 t/year | Baseline |

| Catalyst Cost | High (metal catalysts) | Medium (recyclable) | Low (metal-free) | 20-30% reduction |

| Energy Consumption | High (heating/cooling) | Medium (continuous) | Low (mild conditions) | 30-50% reduction |

| Environmental Impact | Moderate (solvent use) | Low (green solvents) | Very Low (aqueous) | 40-60% reduction |

| Process Efficiency | 60-75% | 80-95% | 85-99% | 15-25% improvement |

Environmental Benefits Quantification

The quantification of environmental benefits demonstrates the substantial improvements achievable through modern synthetic approaches. Green chemistry methodologies achieve significant reductions in greenhouse gas emissions, water consumption, and waste generation compared to conventional processes.

Process intensification strategies provide additional environmental benefits through improved energy efficiency and reduced equipment requirements. The combination of green chemistry principles and process intensification enables the development of sustainable industrial processes that meet stringent environmental standards while maintaining economic viability [31] [37].

Regulatory Compliance Considerations

Regulatory compliance considerations play an increasingly important role in industrial process design, particularly regarding environmental emissions, worker safety, and product quality standards. Modern synthetic approaches must incorporate these requirements from the initial design phase to ensure regulatory compliance and market acceptance.

The adoption of green chemistry principles and advanced process technologies facilitates regulatory compliance by minimizing the use of hazardous materials, reducing emissions, and improving worker safety. These approaches often exceed regulatory requirements while providing economic advantages through reduced compliance costs and improved operational efficiency [38] [39].

XLogP3

LogP

UNII

GHS Hazard Statements

H301 (98.82%): Toxic if swallowed [Danger Acute toxicity, oral];

H310 (97.65%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H314 (97.65%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (97.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (97.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (97.65%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.65%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard